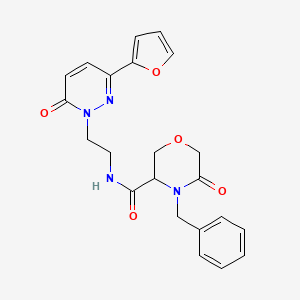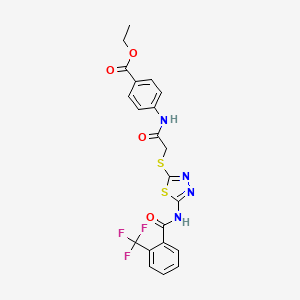![molecular formula C11H8FNOS B2854437 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 1247418-31-0](/img/structure/B2854437.png)
1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one is a compound that features a thiazole ring substituted with a 3-fluorophenyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the fluorophenyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the biological activity of the thiazole ring.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to more potent biological effects . Pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one include other thiazole derivatives such as:
1-(2,6-Dichloro-3-fluorophenyl)ethanone: This compound has similar structural features but with different substituents on the phenyl ring, leading to variations in biological activity.
1-(4-Methyl-2-phenylthiazol-5-yl)ethanone: This derivative has a methyl group instead of a fluorine atom, which can affect its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs .
Properties
IUPAC Name |
1-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS/c1-7(14)10-6-13-11(15-10)8-3-2-4-9(12)5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGBTEYIRGDOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxybenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2854358.png)
![8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854359.png)
![Methyl 4-((6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2854360.png)
![5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2854361.png)

![2-[(1-Propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2854370.png)


![3-benzyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854373.png)
![1-[(2-methylphenyl)methyl]-4-(1H-pyrazol-1-yl)piperidine](/img/structure/B2854374.png)
![3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid](/img/structure/B2854375.png)

